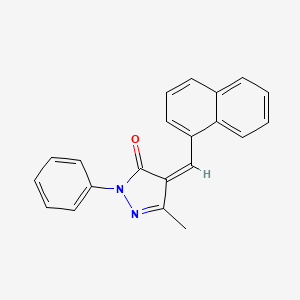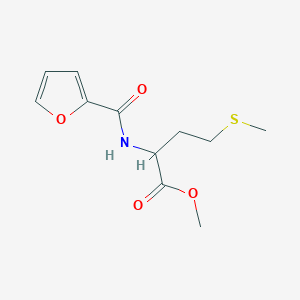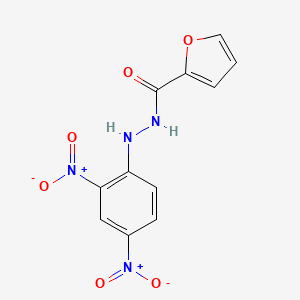![molecular formula C15H14N2O3 B3842505 N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842505.png)
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide
Vue d'ensemble
Description
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide, also known as MOB-PC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOB-PC is a derivative of benzenecarboximidamide and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit immune cell activation. In neuronal cells, this compound has been shown to protect against oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
Orientations Futures
There are several future directions for N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide research, including the identification of its molecular targets, optimization of its chemical structure for improved efficacy and safety, and evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to explore the potential of this compound as a drug candidate for clinical development. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic applications.
Applications De Recherche Scientifique
N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-19-13-9-7-12(8-10-13)15(18)20-17-14(16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOZEUPHOVPVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)
![N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842452.png)
![4-tert-butyl-N'-[(4-methylphenoxy)acetyl]benzohydrazide](/img/structure/B3842460.png)

![N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3842464.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3842468.png)
![N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842472.png)



![4-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842500.png)
![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B3842508.png)

![N'-[(3-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842522.png)